Hydrolysis Resistance: D-Peptide Backbone Confers Proteolytic Stability Absent in L-Peptide Analogs
(D)-PPA 1 incorporates a fully D-amino acid backbone that renders it intrinsically resistant to stereospecific proteases (trypsin, chymotrypsin) that rapidly degrade L-peptide counterparts . This hydrolysis-resistant property enables sustained in vivo activity without requiring formulation stabilization, a critical differentiation from L-peptide PD-1/PD-L1 blockers which exhibit serum half-lives of minutes to hours and are unsuitable for systemic administration without encapsulation or PEGylation [1]. The mirror-image phage display methodology used to identify (D)-PPA 1 specifically selected for this proteolytic resistance phenotype [2].
| Evidence Dimension | Protease susceptibility and serum stability |
|---|---|
| Target Compound Data | Hydrolysis-resistant; stable toward proteases; in vivo efficacy demonstrated in tumor-bearing mice |
| Comparator Or Baseline | L-peptides: High susceptibility to trypsin/chymotrypsin; serum half-life short (minutes to hours) |
| Quantified Difference | Qualitative class-level difference (D-peptides intrinsically resistant to stereospecific proteases) |
| Conditions | D-amino acid backbone vs. L-amino acid backbone; serum stability assessment |
Why This Matters
Procurement of an L-peptide PD-1/PD-L1 inhibitor would require additional formulation (nanoparticles, PEGylation) to achieve in vivo stability, adding experimental complexity and cost not required with (D)-PPA 1.
- [1] Liu, D., et al. A d-peptide-based oral nanotherapeutic modulates the PD-1/PD-L1 interaction for tumor immunotherapy. Front. Immunol. 2023, 14, 1228581. View Source
- [2] Chang, H.-N., et al. Blocking of the PD-1/PD-L1 Interaction by a D-Peptide Antagonist for Cancer Immunotherapy. Angew. Chem. Int. Ed. 2015, 54, 11760–11764. View Source
